molecular formula C11H10O3 B8347228 7-Methoxy-5-vinyl-2-benzofuran-1(3H)-one

7-Methoxy-5-vinyl-2-benzofuran-1(3H)-one

Cat. No.: B8347228
M. Wt: 190.19 g/mol
InChI Key: DERMVGBOQYVYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-5-vinyl-2-benzofuran-1(3H)-one is a chemical compound of interest in organic synthesis and medicinal chemistry research. Compounds based on the isobenzofuran-1(3H)-one, or phthalide, scaffold are recognized for their diverse biological activities and are frequently investigated for their potential therapeutic roles . Specifically, benzofuran derivatives are extensively studied for their anticancer, antibacterial, and antifungal properties, with research involving in vitro and in vivo studies, molecular docking simulations, and mechanistic action studies . The unique vinyl substituent at the 5-position of this particular derivative presents a reactive handle for further chemical modification, making it a valuable synthetic intermediate for constructing more complex molecules or for diversifying structure-activity relationships (SAR) in drug discovery programs . Researchers explore this and related compounds for their potential to inhibit specific biological targets, such as tubulin polymerization in cancer cell proliferation studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

5-ethenyl-7-methoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H10O3/c1-3-7-4-8-6-14-11(12)10(8)9(5-7)13-2/h3-5H,1,6H2,2H3

InChI Key

DERMVGBOQYVYTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(=O)OC2)C=C

Origin of Product

United States

Synthetic Strategies for 7 Methoxy 5 Vinyl 2 Benzofuran 1 3h One and Analogues

De Novo Synthetic Approaches to the Benzofuran-1(3H)-one Core

De novo synthesis involves the assembly of the heterocyclic ring system from acyclic or simpler cyclic precursors. These approaches offer flexibility in introducing various substituents onto the core structure.

Cyclization reactions are fundamental to the formation of the heterocyclic benzofuranone ring. These methods typically involve the formation of a key carbon-oxygen bond to close the ring.

Intramolecular lactonization is a common and effective method for synthesizing benzofuran-2(3H)-ones. royalsocietypublishing.org This strategy typically involves the cyclization of a (ortho-hydroxy)aryl acetic acid precursor. The reaction is often facilitated by reagents like trichlorophosphate or a catalytic amount of p-toluenesulfonic acid. royalsocietypublishing.org

A more recent approach involves a cascade reaction combining a Michael addition with subsequent intramolecular lactonization. In this one-pot synthesis, N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters act as Michael donors, reacting with α,β-unsaturated carbonyl compounds. This process first forms a tri-substituted acetic acid ethyl ester intermediate, which then undergoes intramolecular lactonization to build the benzofuran-2(3H)-one skeleton. royalsocietypublishing.org

Starting MaterialsKey ReagentsProduct TypeRef.
(ortho-hydroxy)aryl acetic acidsTrichlorophosphate or p-toluenesulfonic acidBenzofuran-2(3H)-ones royalsocietypublishing.org
N-substituted (ortho-hydroxy)aryl glycine esters, α,β-unsaturated carbonyl compoundsCaesium carbonate3-alkyl-3-N-substituted aminobenzofuran-2(3H)-one royalsocietypublishing.org

Heteroannulation reactions provide a direct route to the benzofuran (B130515) core by combining two or more components in a way that forms the heterocyclic ring. One such method involves the one-pot coupling of benzoquinone (BQ) derivatives. dtu.dk In a notable example, the reaction of benzoquinone and hydroquinone (B1673460) in a refluxing mixture of toluene (B28343) and acetic acid yields a furanylidene-benzofuran heterocycle, which contains both a benzofuran and a lactone moiety. dtu.dk

This process is believed to occur through the "dimerization" of BQ, followed by steps such as ring opening, addition of water, oxidation, and lactonization. dtu.dknih.gov The use of an acid catalyst like acetic acid is crucial for promoting the reaction, which can be considered a [3+2] heteroannulation. dtu.dk

ReactantsCatalyst/SolventKey FeaturesRef.
Benzoquinone, HydroquinoneAcetic Acid / TolueneOne-pot synthesis, forms furanylidene-benzofuran structure dtu.dk
Benzoquinone derivatives, CyclohexanonesAcetic Acid[3+2] heteroannulation dtu.dkdtu.dk

Friedel-Crafts reactions and their variants are powerful tools for forming carbon-carbon bonds on aromatic rings. In the context of benzofuran synthesis, a one-step protocol promoted by titanium tetrachloride combines a Friedel–Crafts-like alkylation with an intramolecular cyclodehydration. nih.gov This method allows for the direct synthesis of benzofurans from readily available phenols and α-haloketones. nih.gov The reaction proceeds through a Friedel-Crafts type intermediate, which then cyclizes to form the benzofuran ring. nih.gov

Another approach utilizes a metal-free intramolecular Friedel–Crafts reaction catalyzed by phosphoric acid to construct 2,3-unsubstituted benzofurans. rsc.org However, traditional Friedel–Crafts acylation of a pre-formed benzofuran ring often leads to poor regioselectivity between the C2 and C3 positions, making it less ideal for synthesizing specifically substituted analogues. nih.gov

Transition metal catalysis, particularly with palladium, has become an indispensable tool in modern organic synthesis, offering efficient and selective pathways to complex heterocyclic structures like benzofurans. elsevier.es

Palladium catalysts are widely employed for constructing the benzofuran ring system through various cross-coupling and cyclization strategies. nih.gov These methods offer high efficiency and functional group tolerance.

One prominent strategy is the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization to yield the benzofuran derivative. nih.gov This sequence can often be performed in a one-pot manner. organic-chemistry.org

Another powerful technique is the Heck-type oxyarylation, which allows for the direct arylation and ring closure of benzofurans with aryl iodides under mild conditions. acs.org Palladium catalysts also enable the intramolecular cyclization of diaryl ethers to form dibenzofurans, a related class of compounds. organic-chemistry.org Furthermore, a protocol for synthesizing silyl (B83357) benzofurans has been developed via a Pd-catalyzed tandem cyclization and silylation of 1,6-enynes with disilanes. rsc.org

Transition Metal-Catalyzed Syntheses

Rhodium(III)-Catalyzed C-H Activation Pathways

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the construction of heterocyclic systems like benzofuranones. This method offers an efficient and atom-economical approach by directly functionalizing C-H bonds, thus avoiding the need for pre-functionalized starting materials. The synthesis of benzofuran-3(2H)-one scaffolds can be achieved through the annulation of N-aryloxyacetamides with various coupling partners.

In a typical reaction, a rhodium catalyst, such as [RhCp*Cl₂]₂, facilitates the coupling of an N-phenoxyacetamide derivative with an alkyne. The reaction proceeds via a cascade mechanism involving C-H functionalization and subsequent cyclization. This redox-neutral process is highly efficient and can lead to the formation of multiple new bonds in a single operation under relatively mild conditions. For instance, the reaction of N-phenoxyacetamides with propargyl carbonates can yield complex 3-alkylidene dihydrobenzofuran derivatives. The versatility of this method allows for the synthesis of benzofuran-3(2H)-one structures possessing a quaternary carbon center when N-aryloxyacetamides are reacted with propiolic acids, often in a relay catalysis system involving both rhodium and cobalt.

Table 1: Examples of Rhodium(III)-Catalyzed Benzofuranone Synthesis

Starting Material Coupling Partner Catalyst System Product Type
N-Phenoxyacetamide Internal Alkyne [RhCpCl₂]₂ / CsOAc Substituted Benzofuranone
N-Aryloxyacetamide Propiolic Acid Rh(III) / Co(II) Benzofuran-3(2H)-one with Quaternary Center
Sonogashira Cross-Coupling in Benzofuranone Synthesis

The Sonogashira cross-coupling reaction is a cornerstone in the formation of carbon-carbon bonds, particularly between sp² and sp hybridized carbons. nih.gov This palladium- and copper-co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide, and it has been adapted for the synthesis of benzofuranone precursors. nih.gov The strategy typically involves the coupling of an ortho-halophenol with a terminal alkyne. The resulting 2-alkynylphenol intermediate can then undergo cyclization to form the benzofuran ring.

This methodology can be integrated into one-pot procedures to construct highly substituted benzofurans. For example, a 2-iodophenol (B132878) can be coupled with a terminal acetylene (B1199291) under Sonogashira conditions, followed by an intramolecular cyclization to yield the benzofuran scaffold. Modifications of this approach can lead to benzofuranone systems, particularly when the alkyne partner contains a latent carboxylic acid equivalent that can participate in the cyclization to form the lactone ring of the benzofuran-1(3H)-one. The reaction is typically carried out under mild, basic conditions, making it tolerant of a wide range of functional groups.

One-Pot Synthetic Protocols for Benzofuran-1(3H)-one Scaffolds

One-pot syntheses are highly valued for their efficiency, reduced waste, and operational simplicity. Several one-pot protocols have been developed for the construction of the benzofuran-1(3H)-one core. These methods often combine multiple reaction steps, such as coupling and cyclization, into a single synthetic operation without the need for isolating intermediates.

One such approach involves a cascade reaction initiated by a Michael addition. For instance, N-substituted (ortho-hydroxy)aryl glycine esters can act as Michael donors, reacting with α,β-unsaturated carbonyl compounds. researchgate.net This is followed by an intramolecular lactonization to construct the benzofuran-2(3H)-one skeleton. researchgate.net Another versatile one-pot method involves the heteroannulation of benzoquinones with cyclohexanones or even with themselves, catalyzed by acetic acid, to produce various benzofuran structures. scirp.org Furthermore, domino reactions combining a Sonogashira coupling with a subsequent cyclization are effective for creating substituted benzofurans from simple halophenols and alkynes in a single pot. wikipedia.org

Regioselective Synthesis of Substituted Benzofuran-1(3H)-ones

Control over regioselectivity is crucial when synthesizing complex substituted aromatic compounds like 7-Methoxy-5-vinyl-2-benzofuran-1(3H)-one. A notable method for achieving high regioselectivity in benzofuranone synthesis involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes that bear an ester group. oregonstate.edunih.govnumberanalytics.com This reaction allows for the programmable placement of substituents at any position on the benzofuranone core. oregonstate.edunih.govnumberanalytics.com

The mechanism proceeds through an initial Diels-Alder cycloaddition between the pyrone and the nitroalkene, which dictates the regiochemical outcome with high fidelity. oregonstate.edu Subsequent elimination and a retro-cycloaddition form a phenol (B47542) intermediate with a tethered ester, which then cyclizes to the benzofuranone. oregonstate.edu By choosing appropriately substituted pyrones and nitroalkenes, complex substitution patterns can be created in a predictable manner. For example, this method has been used to prepare 7-methylbenzofuran-2(3H)-one and other variously substituted analogues in good yields. oregonstate.edu

Table 2: Regioselective Benzofuranone Synthesis via Pyrones

3-Hydroxy-2-pyrone Derivative Nitroalkene Derivative Key Conditions Product
3-Hydroxy-4-methyl-2H-pyran-2-one Methyl 3-nitrobut-3-enoate 120 °C, TFA 7-Methylbenzofuran-2(3H)-one
Unsubstituted 3-hydroxy-2-pyrone Methyl 3-nitro-4-phenylbut-3-enoate 120 °C, TFA 5-Phenylbenzofuran-2(3H)-one

Semisynthetic Routes to this compound Derivatives

Semisynthesis involves the chemical modification of natural products or their close derivatives to produce novel compounds with desired properties. rsc.orgnih.govscispace.com The benzofuranone core is a common motif in a variety of naturally occurring compounds, which can serve as starting points for semisynthetic routes. nih.govscispace.comresearchgate.net While a direct semisynthetic route to this compound from a known natural product is not prominently documented, the principles of semisynthesis can be applied by utilizing a readily available benzofuran or benzofuranone starting material.

A plausible semisynthetic strategy would begin with a natural product containing a 7-methoxybenzofuranone core. Functionalization at the C-5 position would then be the key transformation. If the starting material possesses a handle at this position, such as a hydroxyl or a halogen group, it could be converted to the target vinyl group through multi-step chemical modifications. This approach leverages the structural complexity provided by nature to access complex target molecules more efficiently than a full total synthesis.

Strategies for Introducing the Vinyl Moiety to the Benzofuran-1(3H)-one Core

The introduction of a vinyl group onto an aromatic ring is a common transformation that can be achieved through several palladium-catalyzed cross-coupling reactions. nih.gov To synthesize this compound, these methods would typically be applied to a 5-halo-7-methoxy-2-benzofuran-1(3H)-one precursor.

Heck Reaction : This reaction couples an aryl halide with an alkene, such as ethylene, in the presence of a palladium catalyst and a base. numberanalytics.comorganic-chemistry.orgmdpi.com It provides a direct method for forming the vinyl group on the benzofuranone core. numberanalytics.comorganic-chemistry.orgmdpi.com

Stille Reaction : The Stille coupling involves the reaction of an organostannane reagent with an organic halide. wikipedia.orgopenochem.orglibretexts.org For this synthesis, a 5-halobenzofuranone could be coupled with a vinylstannane, like vinyltributyltin, using a palladium catalyst. wikipedia.orgopenochem.orglibretexts.org The reaction is known for its excellent functional group tolerance. openochem.org

Suzuki Reaction : The Suzuki reaction couples an organoboron compound with an organic halide. acs.orgyoutube.comyoutube.comorganic-chemistry.org A 5-halobenzofuranone can be reacted with potassium vinyltrifluoroborate or vinylboronic acid in the presence of a palladium catalyst and a base to install the vinyl group. acs.orgyoutube.comyoutube.comorganic-chemistry.org This method is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org

Table 3: Comparison of Vinylation Strategies

Reaction Vinyl Source Key Reagents Advantages
Heck Reaction Ethylene / Alkene Pd catalyst, Base Atom economy, direct vinylation
Stille Reaction Vinylstannane (e.g., vinyltributyltin) Pd catalyst High functional group tolerance

Methodologies for 7-Methoxy Group Incorporation and Manipulation

The placement of the methoxy (B1213986) group at the C-7 position of the benzofuranone ring is a critical regiochemical challenge. The most straightforward strategy is to begin the synthesis with a precursor that already contains the required oxygenation pattern on the aromatic ring.

A common starting material for this purpose is a derivative of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) or isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). For the target compound, a precursor derived from 2-hydroxy-3-methoxybenzoic acid or a related phenol is ideal. openochem.org For example, a practical synthesis of 7-methoxy-3(2H)-benzofuranone starts from commercially available 2-hydroxy-3-methoxybenzoic acid. openochem.org This ensures that the methoxy group is correctly positioned relative to the hydroxyl group that will ultimately participate in the formation of the furanone ring. Once the substituted phenol is obtained, cyclization to form the lactone can be achieved through various methods, such as reaction with an α-haloester followed by intramolecular ring closure. This precursor-based approach circumvents potential issues with regioselectivity that could arise from attempting to methoxylate the benzofuranone core at a later stage.

Mechanistic Investigations of 7 Methoxy 5 Vinyl 2 Benzofuran 1 3h One Formation and Reactions

Elucidation of Reaction Pathways via Density Functional Theory (DFT)

Density Functional Theory (DFT) has proven to be a powerful tool for mapping the potential energy surfaces of reactions involving benzofuran (B130515) structures. Studies on analogous systems, such as the cycloadditions of dienylisobenzofurans, have shed light on plausible pathways for the formation of complex cyclic products. For instance, DFT calculations have been used to compare different reaction pathways, such as [4+2] cycloaddition followed by a pku.edu.cnresearchgate.net-vinyl shift versus a direct [8+2] cycloaddition. pku.edu.cn

In a study on the reaction of dienylisobenzofurans with dimethyl acetylenedicarboxylate (B1228247) (DMAD), a pathway involving an initial [4+2] cycloaddition to form an intermediate, followed by a stepwise pku.edu.cnresearchgate.net-vinyl shift, was found to be a favorable route to the final [8+2] cycloadduct. pku.edu.cn The presence of an electron-donating methoxy (B1213986) group, similar to the one in 7-methoxy-5-vinyl-2-benzofuran-1(3H)-one, can influence the favorability of certain reaction pathways. pku.edu.cn These computational findings suggest that the formation of related benzofuranones could proceed through multi-step pathways involving distinct cycloaddition and rearrangement events.

Analysis of Intermediates and Transition State Structures

The identification and characterization of transient intermediates and transition states are crucial for a complete understanding of a reaction mechanism. In the context of benzofuran synthesis, various intermediates have been proposed and, in some cases, isolated and studied. For example, in the cycloaddition of dienylisobenzofurans, a [4+2] cycloadduct was isolated and its subsequent rearrangement was monitored. pku.edu.cn

Kinetic Studies and Rate-Determining Steps

Experimental kinetic studies provide quantitative data on reaction rates and help identify the rate-determining step of a reaction sequence. For a rearrangement reaction of a [4+2] cycloadduct to an [8+2] product, kinetic data were obtained through NMR measurements. pku.edu.cn The experimentally determined activation Gibbs energy for this transformation was found to be in close agreement with the value calculated by DFT, lending credence to the proposed mechanism. pku.edu.cn

The rate-determining step is the one with the highest energy barrier. In the multi-step pathway involving a [4+2] cycloaddition followed by a pku.edu.cnresearchgate.net-vinyl shift, either of these steps could be rate-limiting depending on the specific reactants and conditions. DFT calculations suggested that for one particular dienylisobenzofuran, the pku.edu.cnresearchgate.net-vinyl shift required a higher activation energy than the initial cycloaddition, indicating it was the rate-determining step. pku.edu.cn Kinetic resolution studies on benzofuran-based alcohols, while not directly about the formation of the title compound, also highlight the importance of reaction kinetics in controlling product outcomes in reactions involving benzofuran derivatives. researchgate.net

Role of Catalysis in Reaction Mechanisms

Catalysis plays a pivotal role in the synthesis of benzofurans, enabling reactions to proceed under milder conditions and with greater efficiency and selectivity. nih.gov Both acid and base catalysis are commonly employed.

Acid Catalysis : Brønsted acids like acetic acid can protonate reactants, such as benzoquinones, to facilitate nucleophilic attack and subsequent cyclization and lactonization to form the benzofuran ring system. nih.gov In the synthesis of a 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, an acid-catalyzed intramolecular cyclization was the final step in the formation of the benzofuran core. mdpi.comresearchgate.net

Base Catalysis : Bases like triethylamine (B128534) are used in reactions such as the Rap-Stoermer reaction to obtain benzofuran derivatives. nih.gov

Metal Catalysis : Transition metals are also effective catalysts. Ruthenium-catalyzed C-H alkenylation followed by oxygen-induced annulation is one modern approach. nih.gov Copper(II) acetate (B1210297) has been used to catalyze the acylation-Wittig reaction of acyloins to furnish lactones, a structural feature present in the title compound. ethernet.edu.et In this copper-catalyzed cycle, the regeneration of the active Cu(II) catalyst from a Cu(I) intermediate was identified as a key part of the mechanism. ethernet.edu.et

The choice of catalyst can significantly influence the reaction pathway and the structure of the final product.

Computational Insights into Cyclization Mechanisms

Computational chemistry, particularly DFT, provides deep insights into the mechanisms of cyclization reactions that are fundamental to the synthesis of this compound and its analogs. These studies can model the electronic and steric effects of substituents on the cyclization process.

For instance, in the formation of [8+2] cycloadducts from dienylisobenzofurans, DFT calculations were used to evaluate the activation free energies of the key cyclization and rearrangement steps. The computed activation free energy for a pku.edu.cnresearchgate.net-vinyl shift was calculated to be 24.8 kcal/mol, which showed excellent agreement with the experimentally measured value of 24.2 kcal/mol. pku.edu.cn This demonstrates the predictive power of computational methods in understanding these complex transformations.

In other syntheses of substituted benzofurans, the final step is often an intramolecular cyclization. mdpi.comresearchgate.net Computational modeling can elucidate the transition state of this ring-closing step, revealing how factors like the methoxy substituent on the aromatic ring influence the feasibility and stereochemical outcome of the reaction. These insights are critical for optimizing reaction conditions and designing more efficient synthetic routes.

Reactivity and Transformations of 7 Methoxy 5 Vinyl 2 Benzofuran 1 3h One

Reactions of the Benzofuran-1(3H)-one Lactone Moiety

The benzofuran-1(3H)-one core contains a lactone, which is a cyclic ester. This functional group is susceptible to various nucleophilic attacks and reduction reactions. The stability and reactivity of this lactone ring are influenced by the electronic effects of the substituents on the fused benzene (B151609) ring.

Common reactions involving the lactone moiety include:

Hydrolysis: Under acidic or basic conditions, the lactone can be hydrolyzed to open the ring and form a carboxylic acid and an alcohol functional group. This reaction is often reversible.

Aminolysis: Reaction with amines can lead to the opening of the lactone ring to form an amide.

Reduction: The carbonyl group of the lactone can be reduced using various reducing agents. For instance, strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the lactone to a diol. Milder reducing agents may selectively reduce the carbonyl to a hydroxyl group, forming a lactol.

Grignard Reactions: Organometallic reagents such as Grignard reagents can add to the carbonyl group, leading to ring-opening and the formation of a diol with the incorporation of the Grignard reagent's organic group.

The synthesis of 3,3-disubstituted benzofuran-2(3H)-ones, also known as 2-coumaranones, often involves the lactonization of (ortho-hydroxy) aryl acetic acids. royalsocietypublishing.org The stability of these compounds can be influenced by the substituents, with certain N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters being unstable under strong basic or acidic conditions, or at high temperatures. royalsocietypublishing.org

Table 1: General Reactivity of the Benzofuran-1(3H)-one Lactone
Reaction TypeReagentsProduct Type
HydrolysisH3O+ or OH-Hydroxy-substituted phenylacetic acid derivative
AminolysisR-NH2Amide derivative
Reduction (strong)LiAlH4Diol
Reduction (mild)DIBAL-HLactol
Grignard ReactionR-MgBrRing-opened diol

Transformations Involving the Vinyl Group

The vinyl group at the 5-position is an alkene and thus a site of rich reactivity, allowing for a variety of addition and transformation reactions.

The vinyl group can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a new six-membered ring. The feasibility and stereoselectivity of such reactions would depend on the electronic nature of the vinyl group and the diene, as well as the reaction conditions. Lewis acid catalysis can often be employed to enhance the reactivity of the dienophile and control the regioselectivity of the cycloaddition. nih.gov While specific studies on 7-Methoxy-5-vinyl-2-benzofuran-1(3H)-one as a dienophile are not extensively documented, the general reactivity of vinyl-substituted aromatic compounds in Diels-Alder reactions is well-established. nih.govresearchgate.net For instance, the Diels-Alder reaction of vinyl furans has been utilized as a method for benzofuran (B130515) synthesis. wikimedia.orgwikipedia.org

The double bond of the vinyl group can be readily reduced to a single bond, converting the vinyl group into an ethyl group. This transformation is typically achieved through catalytic hydrogenation.

Common methods for the hydrogenation of a vinyl group include:

Catalytic Hydrogenation: This is a widely used and efficient method involving hydrogen gas (H2) and a metal catalyst. Palladium on carbon (Pd/C) is a common catalyst for this purpose, often providing high selectivity for the reduction of the alkene without affecting the aromatic ring or the lactone carbonyl under mild conditions. mdpi.com

Transfer Hydrogenation: In this method, a hydrogen donor molecule, such as hydrazine (B178648) or cyclohexene, is used in the presence of a catalyst to transfer hydrogen to the double bond.

Chemical Reduction: Other reducing agents, such as diimide (N2H2), can also be used for the selective reduction of the vinyl group. Conjugate reduction methods have also been shown to be effective for the reduction of vinyl groups, even in the presence of other reducible aromatic substituents. nih.gov

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. The vinyl group of this compound can participate in several types of olefin metathesis reactions, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum. uwindsor.caharvard.edu

Cross-Metathesis (CM): Reaction with another olefin in the presence of a metathesis catalyst can lead to the exchange of alkylidene fragments, resulting in a new, substituted alkene.

Ring-Closing Metathesis (RCM): If the molecule contains another appropriately positioned double bond, RCM can be used to form a new ring.

Ene-Yne Metathesis: If the reaction partner is an alkyne, this can lead to the formation of a conjugated diene.

The application of olefin metathesis, particularly ring-closing metathesis, has been a key strategy in the synthesis of various benzofuran and benzopyran scaffolds. researchgate.net

Reactivity of the Methoxy (B1213986) Substituent

The methoxy group at the 7-position is an ether linkage on the aromatic ring. The primary reaction of this group is its cleavage to a hydroxyl group (demethylation). This is a common transformation in natural product synthesis and modification.

Methods for demethylation include:

Boron Tribromide (BBr3): This is a powerful and widely used reagent for the cleavage of aryl methyl ethers.

Hydrobromic Acid (HBr) or Hydroiodic Acid (HI): Strong protic acids can also effect the cleavage of the methoxy group, although this may require harsh conditions.

Lewis Acids: Other Lewis acids, such as aluminum chloride (AlCl3), can also be used.

The presence of the methoxy group can also influence the reactivity of the benzofuran ring in other reactions, such as electrophilic aromatic substitution, due to its electron-donating nature.

Electrophilic Aromatic Substitution on the Benzofuran Ring

The benzene portion of the benzofuran ring system is susceptible to electrophilic aromatic substitution reactions. The positions of substitution are directed by the existing substituents: the lactone ring, the methoxy group, and the vinyl group. The benzofuran ring system itself is generally reactive towards electrophiles. researchgate.net

Common Electrophilic Aromatic Substitution Reactions:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring using reagents like N-bromosuccinimide (NBS) or bromine. researchgate.net

Nitration: Introduction of a nitro group (NO2) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl halide/anhydride or alkyl halide in the presence of a Lewis acid catalyst. researchgate.net

Sulfonation: Introduction of a sulfonic acid group (SO3H) using fuming sulfuric acid.

The precise location of electrophilic attack will depend on the specific electrophile and reaction conditions, with the most activated and sterically accessible positions being favored.

Table 2: Summary of Potential Transformations
Functional GroupReaction TypePotential ReagentsResulting Moiety
LactoneHydrolysisAcid/BaseCarboxylic acid and Phenolic hydroxyl
ReductionLiAlH4, DIBAL-HDiol, Lactol
AminolysisAmineAmide
Vinyl GroupDiels-AlderDieneCyclohexene derivative
HydrogenationH2/Pd/CEthyl group
Olefin MetathesisGrubbs' CatalystSubstituted alkene
Methoxy GroupDemethylationBBr3Hydroxyl group
Aromatic RingElectrophilic SubstitutionBr2, HNO3, etc.Substituted aromatic ring

Derivatization at the 3-Position of the Benzofuran-1(3H)-one Core

The methylene (B1212753) group at the 3-position of the benzofuran-1(3H)-one core is particularly amenable to derivatization. Its acidity, being adjacent to the carbonyl group of the lactone, allows for the introduction of various substituents. This position is a critical determinant for the biological activity of some benzofuran derivatives. nih.gov

One common transformation involves the introduction of a hydrazone moiety. For instance, the synthesis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one highlights the reactivity of the 3-position. nih.gov In this type of reaction, the benzofuranone core is condensed with a diazonium salt, leading to the formation of a C=N bond at the 3-position. The resulting hydrazone derivatives can exhibit interesting intermolecular non-covalent interactions, influencing their solid-state structures. nih.gov

Furthermore, the introduction of halogen atoms at the 3-position has been shown to significantly enhance the biological activity of certain benzofuran derivatives. nih.gov For example, bromination at the methyl group attached to the 3-position of a benzofuran ring has resulted in compounds with remarkable cytotoxic activity against leukemia cells. nih.gov This increased activity is potentially due to the ability of halogens to form halogen bonds, which can improve the binding affinity of the molecule to its biological target. nih.gov

The following table summarizes representative derivatizations at the 3-position of the benzofuranone core, showcasing the versatility of this position for chemical modification.

Starting MaterialReagents/ConditionsProductReference
7-Methoxy-1-benzofuran-2(3H)-one derivativePhenyl diazonium salt(3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one nih.gov
3-Methyl-1-benzofuran derivativeBromination reagents3-(Bromomethyl)-1-benzofuran derivative nih.gov

Ring-Opening and Rearrangement Reactions

The benzofuran ring system can undergo ring-opening reactions, providing a pathway to valuable functionalized phenol (B47542) derivatives. researchgate.net These reactions typically involve the cleavage of the C2-O bond of the furan (B31954) ring. Such transformations can be achieved under various conditions, including transition metal catalysis and metal-free methods. researchgate.net

For instance, copper-catalyzed ring-opening silylation of benzofurans affords (E)-o-(β-silylvinyl)phenols with complete stereoselectivity. researchgate.net This reaction proceeds under mild conditions and demonstrates good atom economy. researchgate.net In other approaches, acid-catalyzed cascade processes can induce the cleavage of the endocyclic C2-O bond, leading to the formation of complex structures like fully substituted cyclopentenones in excellent yields and diastereoselectivities. researchgate.net This type of benzofuran-ring-opening strategy highlights the synthetic utility of the benzofuran core as a latent phenol derivative.

While specific examples detailing the ring-opening of this compound are not prevalent in the literature, the general principles of benzofuran ring-opening can be applied. The presence of the methoxy and vinyl substituents on the aromatic ring would likely influence the electronic properties of the system and, consequently, its reactivity towards ring-opening reagents.

Rearrangement reactions of the benzofuran-1(3H)-one core are less commonly reported but can be envisioned under specific conditions, potentially involving photochemical or strong acid/base catalysis, leading to isomeric structures or entirely different heterocyclic systems.

The table below outlines general methodologies for the ring-opening of the benzofuran scaffold.

Reaction TypeCatalyst/ReagentsProduct TypeReference
Catalytic SilylationCopper catalyst, disilane(E)-o-(β-silylvinyl)phenols researchgate.net
Acid-Catalyzed CascadeAcid catalystFully substituted cyclopentenones researchgate.net

Advanced Spectroscopic and Structural Characterization of 7 Methoxy 5 Vinyl 2 Benzofuran 1 3h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

1H NMR Spectral Analysis

The proton NMR spectrum of 7-Methoxy-5-vinyl-2-benzofuran-1(3H)-one would be expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the benzofuranone ring system would appear as distinct multiplets or singlets depending on their coupling partners. The vinyl group protons would exhibit a characteristic set of signals, typically a doublet of doublets for the proton attached to the same carbon as the aromatic ring and two doublets for the terminal methylene (B1212753) protons, showing both geminal and vicinal coupling. The methoxy (B1213986) group would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The methylene protons of the lactone ring (at the 3-position) would also give rise to a singlet.

Interactive Data Table: Predicted 1H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-4~7.0-7.2s-
H-6~7.3-7.5s-
-CH=CH₂~6.6-6.8ddJtrans ≈ 17, Jcis ≈ 11
-CH=CH ₂ (cis)~5.3-5.5dJcis ≈ 11
-CH=CH ₂ (trans)~5.8-6.0dJtrans ≈ 17
O-CH~3.9s-
CH ₂-O (Position 3)~5.2-5.4s-

13C NMR Spectral Analysis

The 13C NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the lactone would be observed at the downfield end of the spectrum, typically around 170 ppm. The aromatic and vinyl carbons would resonate in the region of 110-160 ppm. The methoxy carbon would appear around 55-60 ppm, and the methylene carbon of the lactone ring would be found further upfield.

Interactive Data Table: Predicted 13C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C=O (C-1)~170-172
C-3~70-72
C-3a~125-127
C-4~110-112
C-5~138-140
C-6~115-117
C-7~150-152
C-7a~145-147
-C H=CH₂~135-137
-CH=C H₂~115-117
O-C H₃~56-58

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the connectivity within the vinyl group and any long-range couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to, allowing for the unambiguous assignment of the protonated carbons.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy probe the vibrational modes of a molecule. The IR spectrum of this compound would be dominated by a strong absorption band for the lactone carbonyl (C=O) stretching vibration, expected in the region of 1760-1780 cm-1. Other characteristic bands would include C-O stretching vibrations for the ether and ester groups, C=C stretching for the aromatic ring and vinyl group, and C-H stretching and bending vibrations for the aromatic, vinyl, methoxy, and methylene groups. Raman spectroscopy would complement the IR data, particularly for the non-polar C=C bonds of the vinyl and aromatic systems.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion. For this compound (C11H10O3), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition. Fragmentation patterns observed in the MS/MS spectrum would further corroborate the proposed structure, with expected losses of fragments such as CO, OCH3, and C2H3 (vinyl group).

Based on a comprehensive search for publicly available scientific data, there is currently insufficient information to generate a detailed article on the advanced spectroscopic and structural characterization of This compound that meets the specific requirements of the requested outline.

Extensive searches for X-ray crystallographic data and advanced chromatographic methods (such as LC-MS) specifically for "this compound" did not yield any detailed research findings, data tables, or in-depth scholarly articles. The scientific literature that is accessible through public search domains does not appear to contain specific studies on the solid-state structure determination or detailed analytical and purification methods for this particular compound.

Therefore, the creation of a scientifically accurate and thorough article with the specified sections on X-ray Crystallography and Advanced Chromatographic Methods is not possible at this time.

Computational and Theoretical Studies of 7 Methoxy 5 Vinyl 2 Benzofuran 1 3h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like 7-Methoxy-5-vinyl-2-benzofuran-1(3H)-one, DFT calculations would provide fundamental insights into its geometry, stability, and reactivity. These calculations are typically performed using a functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the structure with the lowest possible energy (the ground state). For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles of the entire molecule.

Conformational analysis would be particularly important for the methoxy (B1213986) (-OCH₃) and vinyl (-CH=CH₂) groups, which can rotate relative to the benzofuranone core. By calculating the energy of different rotamers, researchers can identify the most stable conformer and understand the energy barriers between different spatial arrangements. For instance, studies on similar substituted benzofuranones have shown that the core ring system is largely planar. nih.govresearchgate.netnih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) Specific data is not available; this table illustrates the expected output of a DFT calculation.

ParameterValue (Å or °)
C=O Bond Length~1.21 Å
C-O (lactone) Bond Length~1.38 Å
C-C (vinyl) Bond Length~1.34 Å
C-O-C (ether) Bond Angle~118°
Benzene (B151609) Ring Dihedral Angle<1°

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

Once the geometry is optimized, DFT is used to analyze the molecule's electronic properties. A key aspect of this is the study of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack.

LUMO represents the orbital to which an electron is most likely to be accepted, highlighting regions prone to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.netscialert.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. bhu.ac.in It uses a color scale to show regions of negative electrostatic potential (typically red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (typically blue), which are electron-poor and attractive to nucleophiles. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the methoxy oxygen, identifying them as sites for electrophilic interaction.

Charge Density Distribution and Reactivity Prediction

DFT calculations can quantify the partial atomic charges on each atom in the molecule, often using methods like Mulliken population analysis. bhu.ac.in This information reveals the charge distribution across the molecular framework. The distribution of positive and negative charges helps in predicting how the molecule will interact with other reagents. For example, carbon atoms bonded to electronegative oxygen atoms (like the carbonyl carbon) would be expected to carry a partial positive charge, making them susceptible to nucleophilic attack.

Global reactivity descriptors, derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated to provide a quantitative measure of the molecule's reactivity.

Prediction of Vibrational Frequencies and Spectroscopic Parameters

DFT can also be used to predict the vibrational spectrum (Infrared and Raman) of a molecule. By calculating the harmonic vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.), a theoretical spectrum can be generated. nih.gov This predicted spectrum can be compared with experimental data to confirm the molecular structure and assign specific absorption bands to particular functional groups. For this compound, this would allow for the identification of characteristic vibrational modes for the C=O stretch of the lactone, the C=C stretch of the vinyl group, and the C-O-C stretches of the ether and lactone functionalities.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) Specific data is not available; this table illustrates the expected output of a DFT calculation.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C=O (Lactone)Stretching~1750-1770
C=C (Vinyl)Stretching~1630-1650
C=C (Aromatic)Stretching~1580-1600
C-O (Ether)Asymmetric Stretch~1250-1270

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.orgyoutube.com This theory is a powerful tool for understanding reaction mechanisms, regioselectivity, and stereoselectivity. numberanalytics.com

For this compound, FMO analysis would be crucial in predicting its behavior in various chemical reactions. The vinyl group, being a conjugated system, would significantly influence the molecule's FMOs. numberanalytics.com For example, in a Diels-Alder reaction where the vinyl group acts as a dienophile, the interaction between its LUMO and the HOMO of a diene would determine the reaction's feasibility and outcome. nih.govresearchgate.net The electron-donating methoxy group and the electron-withdrawing lactone ring would modulate the energy and spatial distribution of the HOMO and LUMO, thereby influencing the molecule's reactivity towards electrophiles and nucleophiles.

Aromaticity Analysis of the Benzofuran-1(3H)-one System

Aromaticity is a key concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. While the benzene ring in the benzofuran-1(3H)-one system is clearly aromatic, the degree of aromaticity of the fused heterocyclic ring can be quantified using computational methods.

Quantitative Structure-Property Relationship (QSPR) Studies

As of the latest available research, specific Quantitative Structure-Property Relationship (QSPR) studies focusing exclusively on this compound have not been identified in publicly accessible scientific literature. While the broader class of benzofuran (B130515) derivatives has been the subject of numerous computational and theoretical analyses, including QSPR and Quantitative Structure-Activity Relationship (QSAR) studies, these investigations have not explicitly included this compound in their datasets.

The field of QSPR is dedicated to developing mathematical models that can predict the physicochemical properties of a chemical compound based on its molecular structure. These studies are invaluable in the fields of chemistry, pharmacology, and materials science for screening and designing molecules with desired characteristics, thereby reducing the need for extensive and costly experimental procedures.

Generic QSPR studies on furan (B31954) and benzofuran derivatives have explored relationships between molecular descriptors and properties such as corrosion inhibition, anticancer activity, and antioxidant potential. digitaloceanspaces.comnih.gov These studies typically involve a series of related compounds to build a statistically significant model. The molecular descriptors often include constitutional, topological, geometrical, and electronic parameters calculated using computational chemistry methods.

For a QSPR study to be conducted on this compound, it would need to be included in a dataset of structurally similar compounds with experimentally determined properties. Researchers would then employ statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to establish a correlation between the calculated molecular descriptors and the observed properties.

Given the absence of such specific studies for this compound, no data tables or detailed research findings on its QSPR are currently available. Future computational research may incorporate this compound into broader studies on benzofuranones or vinyl-substituted heterocyclic systems, which would then provide the data necessary for a comprehensive QSPR analysis.

Applications of 7 Methoxy 5 Vinyl 2 Benzofuran 1 3h One As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Compounds

The benzofuranone moiety is a well-established scaffold in heterocyclic chemistry, and the presence of a vinyl substituent on this core in 7-Methoxy-5-vinyl-2-benzofuran-1(3H)-one opens up numerous possibilities for the construction of more intricate heterocyclic systems. researchgate.netnumberanalytics.com The vinyl group can participate in a variety of chemical transformations, allowing for the elaboration of the benzofuranone structure into polycyclic and multi-heterocyclic architectures.

One of the primary applications of vinyl-substituted aromatic compounds is their participation in cycloaddition reactions. For instance, vinylbenzofurans have been shown to undergo [4+2] and [2+2] cycloaddition reactions with various dienophiles and alkenes. researchgate.net This reactivity allows for the fusion of additional rings onto the benzofuran (B130515) framework, leading to the formation of complex polycyclic heterocyclic compounds. The electron-donating methoxy (B1213986) group on the aromatic ring of this compound would likely influence the regioselectivity and stereoselectivity of these cycloaddition reactions.

Below is a table illustrating the potential cycloaddition reactions that this compound could undergo, based on the known reactivity of similar vinyl-substituted heterocycles.

Reaction TypeReactantPotential Product Class
Diels-Alder [4+2] Cycloaddition Electron-deficient alkenes/alkynesSubstituted tetrahydrodibenzofurans or dibenzofurans
[2+2] Photocycloaddition AlkenesBenzofuranyl-substituted cyclobutanes
1,3-Dipolar Cycloaddition Nitrones, Azides, etc.Fused isoxazolidines, triazolines, etc.

Furthermore, the vinyl group can be subjected to a range of other transformations to introduce new functional groups and build complexity. These reactions include, but are not limited to, epoxidation, dihydroxylation, ozonolysis, and various palladium-catalyzed cross-coupling reactions. The resulting functionalized intermediates can then be used in subsequent steps to construct other heterocyclic rings.

Utility in Total Synthesis of Natural Products (e.g., Neolignans)

Benzofuranoid neolignans are a class of natural products that exhibit a wide range of biological activities. nih.gov The structural core of many of these compounds is a 2-arylbenzofuran or a related system. The total synthesis of these complex molecules often relies on the strategic construction of the benzofuran nucleus. rsc.orgresearchgate.net this compound represents a potential key intermediate in the synthesis of certain neolignans.

A common strategy in the synthesis of neolignans involves the coupling of two phenylpropanoid units. The vinyl group of this compound can be considered a masked phenylpropanoid side chain. For example, synthetic approaches towards benzofuran neolignans have utilized Suzuki coupling reactions between a bromobenzofuran and a vinylboronic acid to construct the characteristic 2-aryl-5-propenylbenzofuran skeleton. lookchem.com In a similar vein, the vinyl group of this compound could be strategically functionalized or utilized in coupling reactions to build the complex framework of neolignans.

The table below outlines a hypothetical synthetic sequence illustrating how this compound could be used in the synthesis of a neolignan-type structure.

StepReactionReagents and ConditionsIntermediate/Product
1 Hydroboration-Oxidation1. BH3-THF; 2. H2O2, NaOH7-Methoxy-5-(2-hydroxyethyl)-2-benzofuran-1(3H)-one
2 OxidationPCC, CH2Cl27-Methoxy-5-(carboxymethyl)-2-benzofuran-1(3H)-one
3 Coupling ReactionAryl Grignard or Aryl LithiumA neolignan precursor with a 2-arylbenzofuran core

This sequence highlights the versatility of the vinyl group in providing a handle for the introduction of other key structural motifs found in natural products.

Intermediate in the Preparation of Advanced Organic Materials

The development of advanced organic materials with specific electronic and photophysical properties is a rapidly growing field of research. Conjugated organic molecules and polymers are at the forefront of this research due to their potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Benzofuran-containing polymers have been investigated for their electronic and optical properties. researchgate.net

The vinyl group in this compound makes it a suitable monomer for polymerization reactions. Through processes such as radical, cationic, or ring-opening metathesis polymerization (ROMP), this compound could be transformed into a polymer with a repeating benzofuranone unit in the backbone or as a pendant group. The conjugated system of the benzofuranone core, coupled with the potential for extended conjugation through the polymer backbone, could lead to materials with interesting photoluminescent or conductive properties.

The properties of the resulting polymer could be tailored by copolymerizing this compound with other monomers. This approach would allow for the fine-tuning of the material's electronic band gap, solubility, and morphology.

The following table summarizes the potential of this compound as a monomer for advanced organic materials.

Polymerization MethodPotential Polymer TypePotential Applications
Radical Polymerization Poly(vinylbenzofuranone)Emissive layers in OLEDs, fluorescent sensors
Ring-Opening Metathesis Polymerization (ROMP) Polymer with benzofuranone side chainsTunable optical materials, functional polymers
Copolymerization Copolymers with various electronic propertiesOrganic semiconductors, charge-transporting materials

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-Methoxy-5-vinyl-2-benzofuran-1(3H)-one, and what reaction conditions are typically employed?

  • Methodological Answer : A common approach involves palladium(II)-catalyzed coupling reactions. For example, analogous syntheses of substituted benzofuranones (e.g., 5-methoxy derivatives) utilize palladium acetate (Pd(OAc)₂), potassium bicarbonate (KHCO₃), and dibromomethane under reflux (140°C, 18 hours) . Post-reaction purification via silica gel column chromatography (hexane:ethyl acetate eluent) is typical, though yields may require optimization (e.g., 33% reported for similar compounds) . For vinyl substitution, Heck coupling or Suzuki-Miyaura reactions with vinyl boronic acids could be explored.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify vinyl protons (δ ~5.25 ppm, singlet for CH₂; coupling patterns for vinyl groups), methoxy singlet (δ ~3.89 ppm), and aromatic protons (δ ~6.9–7.8 ppm) .
  • IR : Confirm lactone carbonyl (C=O stretch ~1736 cm⁻¹) and methoxy C-O (~1261 cm⁻¹) .
  • HRMS : Validate molecular ion (e.g., [M+H⁺] at m/z 165.0552 for C₉H₈O₃ derivatives) and fragmentation patterns .

Q. What crystallographic software tools are commonly used to determine the three-dimensional structure of benzofuranone derivatives?

  • Methodological Answer : The SHELX suite (SHELXS for structure solution, SHELXL for refinement) is widely employed for small-molecule crystallography . Visualization tools like ORTEP-3 (for thermal ellipsoid plots) and the WinGX interface streamline data processing . High data-to-parameter ratios (>14:1) and low R factors (<0.05) ensure reliability .

Advanced Research Questions

Q. How can researchers address low yields in palladium-catalyzed syntheses of vinyl-substituted benzofuranones?

  • Methodological Answer :

  • Catalyst Optimization : Screen ligands (e.g., phosphines, carbenes) to enhance Pd(OAc)₂ activity.
  • Solvent/Additive Effects : Test polar aprotic solvents (DMF, DMSO) or additives (e.g., tetrabutylammonium bromide) to stabilize intermediates.
  • Reaction Monitoring : Use TLC or in-situ IR to identify side reactions (e.g., over-oxidation or dimerization).
  • Reference : Analogous syntheses achieved 33% yields; higher purity starting materials and controlled stoichiometry may improve outcomes .

Q. What methodologies resolve contradictions between computational models and experimental crystallographic data (e.g., bond lengths/angles)?

  • Methodological Answer :

  • High-Resolution Data : Collect synchrotron X-ray data (λ < 1 Å) to reduce measurement errors.
  • Refinement Protocols : In SHELXL, apply restraints for geometrically similar bonds and anisotropic displacement parameters. For planar moieties (r.m.s. deviation ~0.01 Å), enforce rigidity via DFIX commands .
  • DFT Comparison : Compare experimental bond lengths with density functional theory (DFT)-optimized structures to identify outliers (e.g., strained rings).

Q. How can weak intermolecular interactions (e.g., C–H⋯O hydrogen bonds) be accurately modeled in benzofuranone crystal structures?

  • Methodological Answer :

  • Hydrogen Bond Analysis : Use PLATON or Mercury to visualize C–H⋯O networks (distance ~2.5–3.2 Å, angles >120°) .
  • Hirshfeld Surfaces : Quantify interaction contributions (e.g., O⋯H contacts >15% in related structures) .
  • Refinement : Assign partial occupancy or disorder models if H-bonding induces pseudosymmetry.

Q. What strategies mitigate challenges in refining planar benzofuranone moieties with pseudosymmetry or disorder?

  • Methodological Answer :

  • Twinning Detection : Use ROTAX (in WinGX) to identify twinning fractions and apply HKLF5 refinement .
  • Disorder Modeling : Split atoms into multiple positions with occupancy refinement. For planar systems, apply SIMU/DELU restraints to limit unrealistic thermal motion .
  • Space Group Validation : Check for higher symmetry (e.g., monoclinic vs. triclinic) using XPREP .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.